
3-Hydroxyoctadecanoylcarnitine
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Overview
Description
3-Hydroxyoctadecanoylcarnitine is an O-acylcarnitine compound, specifically an ester of 3-hydroxyoctadecanoic acid and carnitine. It is a metabolite involved in various biological processes and has been studied for its role in metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctadecanoylcarnitine typically involves the esterification of 3-hydroxyoctadecanoic acid with carnitine. This reaction can be catalyzed by various reagents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Formation and Transport via the Carnitine Shuttle
3-Hydroxyoctadecanoylcarnitine is synthesized and transported through the carnitine shuttle system, a three-step process:
This shuttle ensures long-chain fatty acids bypass the impermeable mitochondrial inner membrane, enabling their oxidation .
Role in the Fatty Acid β-Oxidation Cycle
Once inside the mitochondria, 3-hydroxyoctadecanoyl-CoA undergoes β-oxidation. The compound is metabolized in the third step of the cycle:
Key findings:
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LCHAD deficiency leads to toxic accumulation of this compound, contributing to cardiomyopathy and liver dysfunction .
-
Elevated plasma levels of this compound (>0.1 μM) are diagnostic markers for LCHADD .
Oxidative Damage and Metabolic Dysregulation
Accumulation of this compound in metabolic disorders induces cellular stress:
Studies in rat models show:
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40–50% increase in lipid peroxidation markers (TBARS) in tissues exposed to excess long-chain acylcarnitines .
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Impaired ATP synthesis due to inhibited electron transport chain activity .
Synthetic Pathways and Structural Features
This compound is derived from dietary fatty acids and endogenous biosynthesis. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₄₉NO₅ | |
Exact Mass | 443.3611 Da | |
IUPAC Name | 3-[(3-Hydroxyoctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate |
The hydroxyl group at the β-carbon distinguishes it from other acylcarnitines, influencing its reactivity and metabolic fate .
Clinical and Diagnostic Relevance
Disorder | Associated Enzyme Defect | Biomarker Level |
---|---|---|
LCHADD | LCHAD (HADHA gene) | This compound ↑↑↑ |
VLCADD | Very long-chain acyl-CoA dehydrogenase | This compound ↑ |
In chronic heart failure, elevated levels correlate with disease severity (PMID: 26796394) .
Scientific Research Applications
3-Hydroxyoctadecanoylcarnitine has several scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of acylcarnitines.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects in metabolic diseases and as a diagnostic tool.
Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health.
Mechanism of Action
The mechanism of action of 3-Hydroxyoctadecanoylcarnitine involves its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in cells. The compound interacts with various enzymes and transporters involved in the carnitine shuttle pathway .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxydecanoylcarnitine: Another acylcarnitine with a shorter carbon chain.
3-Hydroxystearoylcarnitine: Similar structure but with different chain length and properties.
Uniqueness
3-Hydroxyoctadecanoylcarnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biological activity and role in metabolism. Its distinct properties make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C25H49NO5 |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3 |
InChI Key |
PWZJXSPDNGIODC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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